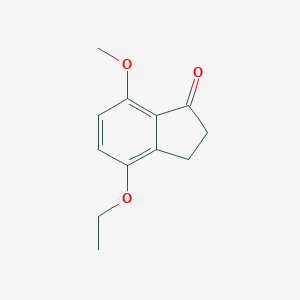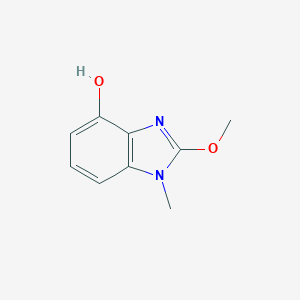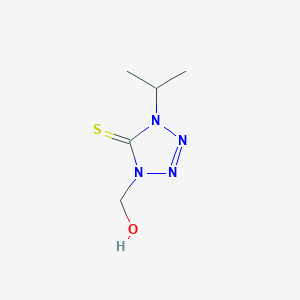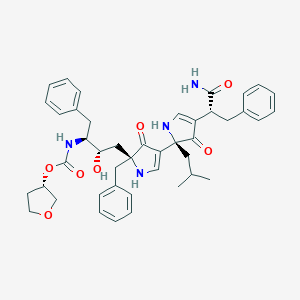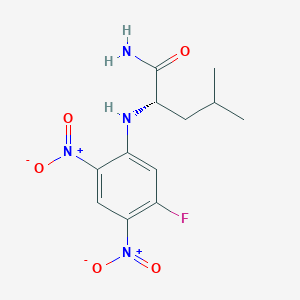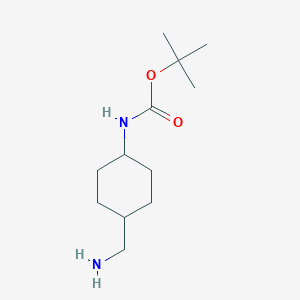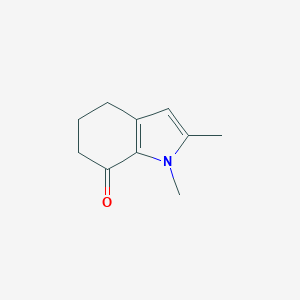
1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives typically involves multi-step reactions, including Diels-Alder cycloadditions, Mannich reactions, and catalytic hydrogenations. For example, the synthesis of related indole derivatives has been demonstrated through the Diels-Alder cycloaddition of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and deprotection steps, yielding substituted indoles. These are further derivatized via Mannich reactions to produce gramine derivatives (Lovel Kukuljan et al., 2016). Enzyme-mediated hydrolysis and transesterification reactions have also been employed for the stereoselective synthesis of optically active derivatives, showcasing the versatility of synthetic approaches (Z. Caliskan & Mediha Süleymanoğlu Ersez, 2015).
Molecular Structure Analysis
Molecular structure analyses of these compounds typically involve various spectroscopic techniques, including IR, NMR, and mass spectroscopy, alongside single-crystal X-ray diffraction analysis. For instance, detailed structural evaluation of certain indole derivatives highlighted the importance of N-H···O and N-H···N hydrogen bonds, along with weak C-H···O, C-H···π, and π···π interactions in stabilizing the crystal structures (Lovel Kukuljan et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives can be quite diverse. For example, the ability to undergo Mannich reactions, as previously mentioned, demonstrates the compound's reactivity towards nucleophilic addition. Furthermore, the introduction of various functional groups through these reactions can significantly alter the chemical properties of the derivatives, enabling the fine-tuning of their biological activity and physical properties (Lovel Kukuljan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are closely tied to their molecular structure and the nature of substituents introduced during synthesis. The melting point determination and elemental analysis provide essential insights into the purity and stability of the synthesized compounds (Lovel Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives, depend significantly on the specific substituents and the overall molecular conformation. Studies involving the synthesis and characterization of these compounds contribute valuable information regarding their potential as intermediates in organic synthesis or as active pharmaceutical ingredients (Lovel Kukuljan et al., 2016).
Scientific Research Applications
Indole Synthesis and Classification
Indole synthesis has been a significant area of research due to the wide range of biological activities associated with indole alkaloids. A comprehensive review highlighted various methodologies for indole synthesis, classifying them into nine strategic approaches based on the bond formation in the indole ring. This classification aids in understanding the historical and current state of indole synthesis, promoting efficient strategy selection for new indole constructions, including those involving 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives (Taber & Tirunahari, 2011).
Oxazines and Benzoxazines Synthesis
Research on 1,2-oxazines and 1,2-benzoxazines, closely related to the chemical structure of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one, has shown that these compounds can be synthesized through dehydration processes. These compounds serve as crucial intermediates in various synthetic routes, highlighting their importance in organic synthesis and potential applications in creating novel compounds with significant biological activities (Sainsbury, 1991).
Green Chemistry in Organic Synthesis
The use of dimethyl urea in combination with L-(+)-tartaric acid demonstrates a green approach in organic synthesis, showcasing the role of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives in promoting environmentally friendly synthesis processes. This approach highlights the compound's versatility and potential in facilitating crucial organic transformations (Ali, Chinnam, & Aswar, 2021).
Potential in Anticancer Research
Indole alkaloids, including synthetic dimers and hybrids, have shown promising antiproliferative effects on various cancers both in vitro and in vivo. Research focusing on the structural diversity and therapeutic properties of indole derivatives underscores the potential of compounds like 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one in the development of novel anticancer agents (Song et al., 2020).
Umpolung Strategy for Indole Functionalization
The concept of umpolung, or polarity inversion, applied to the indole nucleus, offers innovative pathways for the functionalization of indoles at challenging positions. This strategy, applied to compounds like 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one, opens up new avenues for synthesizing indole derivatives with significant pharmaceutical relevance (Deka, Deb, & Baruah, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves predicting or suggesting future research directions, potential applications, etc.
Please consult with a chemistry professional or academic database for more specific information about this compound.
properties
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-indol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-8-4-3-5-9(12)10(8)11(7)2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFRFVBTEQJFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=O)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

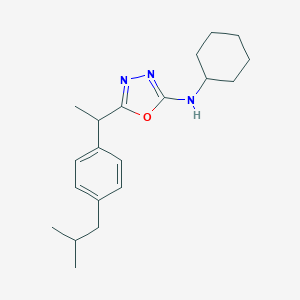
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
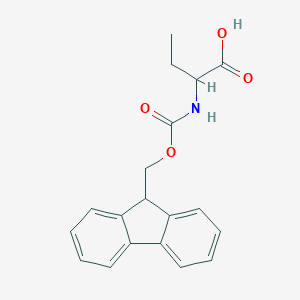
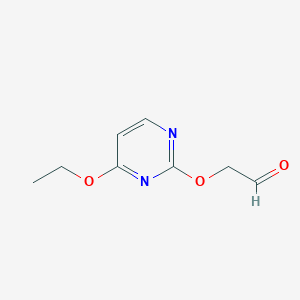
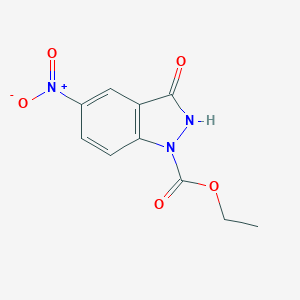
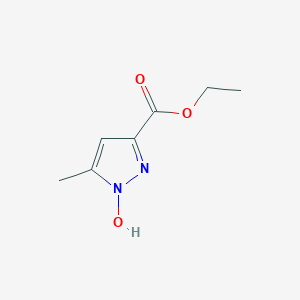
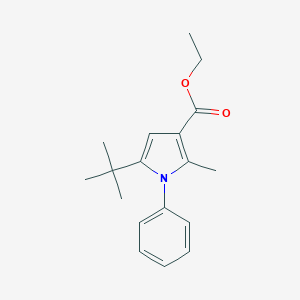
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)
